An In-depth Technical Guide to 3-(Trifluoromethoxy)thiobenzamide
An In-depth Technical Guide to 3-(Trifluoromethoxy)thiobenzamide
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)thiobenzamide, a fluorinated aromatic compound with significant potential in medicinal chemistry, agrochemical research, and materials science. This document details its chemical identity, including its CAS number and IUPAC name, and outlines a proposed synthetic pathway. Furthermore, it presents predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) to aid in its characterization. The guide also discusses the compound's potential biological activities and applications, drawing insights from related trifluoromethoxy-substituted molecules. Safety and handling protocols for this class of compounds are also addressed. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
3-(Trifluoromethoxy)thiobenzamide is an organic compound featuring a thioamide functional group and a trifluoromethoxy substituent on a benzene ring.
| Property | Value | Source |
| CAS Number | 1053656-09-9 | Smolecule [cite: ] |
| IUPAC Name | 3-(trifluoromethoxy)benzenecarbothioamide | Smolecule [cite: ] |
| Molecular Formula | C₈H₆F₃NOS | Smolecule [cite: ] |
| Molecular Weight | 221.2 g/mol | Smolecule [cite: ] |
| Predicted Melting Point | 70-85 °C | Estimated based on related structures |
| Predicted Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | Estimated based on chemical structure |
| Appearance | Expected to be a crystalline solid. | General observation for similar compounds |
Proposed Synthesis
A robust and reliable synthesis of 3-(Trifluoromethoxy)thiobenzamide can be envisioned in a two-step process starting from the commercially available 3-(trifluoromethoxy)benzoic acid. This proposed pathway involves the conversion of the carboxylic acid to the corresponding benzamide, followed by thionation.
Caption: Proposed two-step synthesis of 3-(Trifluoromethoxy)thiobenzamide.
Step 1: Synthesis of 3-(Trifluoromethoxy)benzamide
The initial step involves the conversion of 3-(trifluoromethoxy)benzoic acid to its corresponding amide. This can be efficiently achieved by first converting the carboxylic acid to an acyl chloride, which then readily reacts with ammonia.[1][2]
Protocol:
-
To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (1.2 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an inert solvent like dichloromethane and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(trifluoromethoxy)benzamide.
Step 2: Thionation of 3-(Trifluoromethoxy)benzamide
The thionation of the resulting benzamide is a critical step to introduce the thioamide functionality. Lawesson's reagent is a widely used and effective reagent for this transformation.[3][4]
Protocol:
-
In a round-bottom flask, suspend 3-(trifluoromethoxy)benzamide (1.0 eq) and Lawesson's reagent (0.5 eq) in an anhydrous solvent like toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure 3-(trifluoromethoxy)thiobenzamide.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for 3-(Trifluoromethoxy)thiobenzamide, the following data are predicted based on the analysis of its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | s | 1H | H-2 |
| ~7.6-7.7 | d | 1H | H-6 |
| ~7.4-7.5 | t | 1H | H-5 |
| ~7.3-7.4 | d | 1H | H-4 |
| ~8.0-9.0 | br s | 2H | -CSNH₂ |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the -CSNH₂ protons may vary in chemical shift and intensity depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~200-205 | C=S |
| ~158-160 (q, JCF ≈ 1.5-2.5 Hz) | C-3 |
| ~140-142 | C-1 |
| ~130-132 | C-5 |
| ~125-127 | C-6 |
| ~120-122 (q, JCF ≈ 255-260 Hz) | -OCF₃ |
| ~118-120 | C-4 |
| ~115-117 | C-2 |
Predicted in CDCl₃. The trifluoromethoxy carbon will appear as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a key diagnostic tool for fluorinated compounds and is expected to show a singlet for the -OCF₃ group.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 to -60 | s | -OCF₃ |
Predicted with CFCl₃ as an external standard.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Medium, Broad | N-H stretch |
| 1620-1580 | Medium-Strong | Aromatic C=C stretch |
| 1400-1600 | Strong | Thioamide B band (C-N stretch and N-H bend)[5] |
| 1250-1050 | Strong | C-O stretch (Ar-O-CF₃) |
| 1200-1100 | Strong | C-F stretch |
| 600-800 | Medium | C=S stretch[3] |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 221 | [M]⁺ |
| 204 | [M - NH₃]⁺ |
| 188 | [M - SH]⁺ |
| 138 | [C₆H₄OCF₃]⁺ |
| 108 | [C₆H₄S]⁺ |
| 76 | [C₆H₄]⁺ |
Potential Applications and Biological Activity
The incorporation of a trifluoromethoxy group into organic molecules is a common strategy in drug discovery and agrochemical development. This group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[6]
Caption: Potential applications and biological activities of 3-(Trifluoromethoxy)thiobenzamide.
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Medicinal Chemistry: Thioamides are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] The trifluoromethoxy group can further modulate these activities. It is plausible that 3-(trifluoromethoxy)thiobenzamide could serve as a scaffold for the development of novel therapeutic agents.
-
Agrochemicals: Many commercial pesticides and herbicides contain fluorinated aromatic moieties. The unique electronic properties of the trifluoromethoxy group could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: Aromatic thioamides can be used as precursors in the synthesis of sulfur-containing polymers and other advanced materials with interesting optical and electronic properties.
Safety and Handling
While specific toxicity data for 3-(Trifluoromethoxy)thiobenzamide is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-(Trifluoromethoxy)thiobenzamide is a compound of significant interest for various fields of chemical research. This technical guide has provided its key identifiers, a proposed synthetic route, and predicted spectroscopic data to facilitate its synthesis and characterization. The potential applications in medicinal chemistry, agrochemicals, and materials science, driven by the presence of the trifluoromethoxy and thioamide functional groups, warrant further investigation into its properties and biological activities. As with any novel compound, appropriate safety precautions should be taken during its handling and use.
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